molecular formula C15H24N4O3S B2727076 3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-phenylurea CAS No. 2034458-90-5

3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-phenylurea

Cat. No.: B2727076
CAS No.: 2034458-90-5
M. Wt: 340.44
InChI Key: BHTGRYZSQNSFQL-UHFFFAOYSA-N
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Description

3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-phenylurea is a complex organic compound with the molecular formula C15H24N4O3S and a molecular weight of 340.44 g/mol. This compound is characterized by its piperidine ring, sulfonamide group, and phenylureido moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-phenylurea typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the sulfonamide group and the phenylureido moiety. Common reagents used in these reactions include dimethylamine, phenyl isocyanate, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-phenylurea undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound. These products have diverse applications in chemical synthesis and pharmaceutical research .

Scientific Research Applications

3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-phenylurea has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules

Mechanism of Action

The mechanism of action of 3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-phenylurea involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can interact with enzymes and proteins, inhibiting their activity. Additionally, the phenylureido moiety may contribute to its binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-phenylurea include:

  • N,N-dimethyl-4-((3-phenylureido)methyl)piperidine-1-carboxamide
  • N,N-dimethyl-4-((3-phenylureido)methyl)piperidine-1-phosphonamide
  • N,N-dimethyl-4-((3-phenylureido)methyl)piperidine-1-thioamide .

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonamide and phenylureido groups enhances its versatility in various applications .

Properties

IUPAC Name

1-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3S/c1-18(2)23(21,22)19-10-8-13(9-11-19)12-16-15(20)17-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTGRYZSQNSFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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